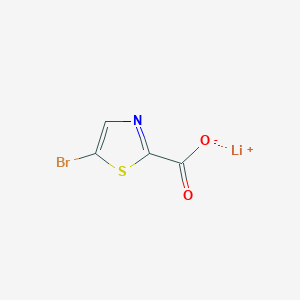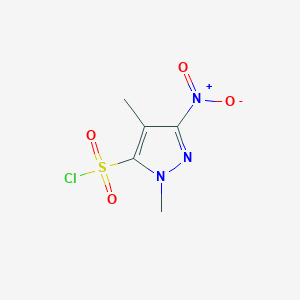
1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the CAS Number: 1803567-59-0 . It has a molecular weight of 239.64 . The IUPAC name for this compound is 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride is 1S/C5H6ClN3O4S/c1-3-4 (9 (10)11)7-8 (2)5 (3)14 (6,12)13/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Synthesis of Sulfonylated 4-Amino-1H-Pyrazoles : Research has demonstrated the sulfonylation of 4-amino-1H-pyrazoles leading to new compounds with potential application in various chemical syntheses. The study provides experimental data on compounds obtained through sulfonylation, including 3,5-dimethyl-4-tosylamino-1H-pyrazole, showcasing the versatility of sulfonyl chloride derivatives in synthesizing novel compounds (Povarov et al., 2017).
Nitric Oxide Binding and Photodelivery : A study on ruthenium(II) complexes of 4-arylazo-3,5-dimethylpyrazole highlights the binding of nitric oxide, resulting in increased fluorescence. This research underlines the potential of pyrazole derivatives in developing photodelivery systems for nitric oxide, which has significant implications in medicinal chemistry (Ortiz et al., 2008).
Reactivity and Applications
Reactivity with 1,3-Oxazole-5-Sulfonyl Chlorides : The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles indicates the formation of novel heterocyclic systems. This showcases the role of sulfonyl chloride derivatives in creating new heterocyclic compounds with potential for further chemical and biological applications (Kornienko et al., 2014).
Catalysis by Ionic Liquids : The use of 1-sulfopyridinium chloride as a catalyst in chemical reactions exemplifies the broader utility of sulfonyl chloride derivatives in catalysis. This research specifically mentions the synthesis of bis(pyrazol-5-ol)s by tandem reactions, demonstrating the catalyst's efficiency and reusability (Moosavi‐Zare et al., 2013).
Biological Applications
- Antibacterial Activities : Studies on derivatives of pyrazole-based compounds, including those synthesized from sulfonyl chloride precursors, have shown antibacterial activities. This indicates potential applications in developing new antibacterial agents from sulfonyl chloride derivatives (Bildirici et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2,4-dimethyl-5-nitropyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O4S/c1-3-4(9(10)11)7-8(2)5(3)14(6,12)13/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVLEGKFUZOCMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1[N+](=O)[O-])C)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


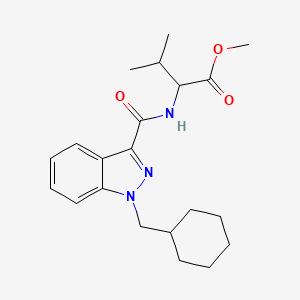


![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
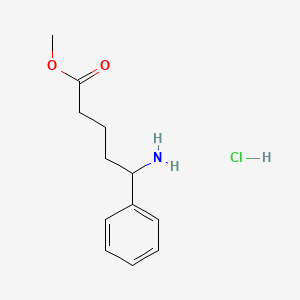
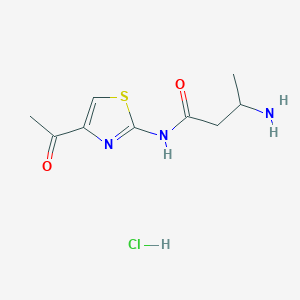

![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
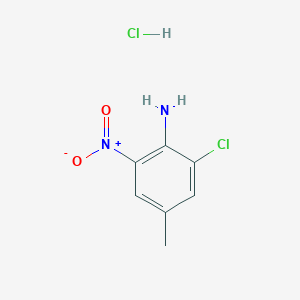
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)


